molecular formula C11H14O5 B13534404 3-Ethoxy-4-methoxymandelic Acid

3-Ethoxy-4-methoxymandelic Acid

Cat. No.: B13534404
M. Wt: 226.23 g/mol
InChI Key: VKLBIOMPRNDRMY-UHFFFAOYSA-N
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Description

2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid is an organic compound with a complex structure that includes both ethoxy and methoxy functional groups attached to a phenyl ring, along with a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with a suitable reagent to introduce the hydroxyacetic acid group. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for further use or sale.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-ethoxy-4-methoxyphenyl)thiazolidine-4-carboxylic acid
  • (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate

Uniqueness

2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C11H14O5/c1-3-16-9-6-7(10(12)11(13)14)4-5-8(9)15-2/h4-6,10,12H,3H2,1-2H3,(H,13,14)

InChI Key

VKLBIOMPRNDRMY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C(=O)O)O)OC

Origin of Product

United States

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